molecular formula C5H5KN2O3 B1391763 Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate CAS No. 1240527-13-2

Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate

Cat. No.: B1391763
CAS No.: 1240527-13-2
M. Wt: 180.2 g/mol
InChI Key: DLAFLGPADXWOCO-UHFFFAOYSA-M
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Description

Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate is a chemical compound with the molecular formula C5H5KN2O3. It is a potassium salt of 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetic acid. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in this process include phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and polyphosphoric acid (PPA) . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or water, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate is unique due to its specific combination of the oxadiazole ring and potassium salt, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Biological Activity

Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a 5-methyl-1,3,4-oxadiazole ring linked to an acetate group. Its molecular formula is C6H6KN3O3C_6H_6KN_3O_3, with a molecular weight of approximately 166.18 g/mol. The unique structure contributes to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a variety of bacteria and fungi. This activity can be attributed to the oxadiazole moiety, which has been recognized for its ability to disrupt microbial cell functions.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Properties

This compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Antiproliferative Effects on Cancer Cell Lines

In a study evaluating the compound's effects on human lung cancer (A549) and rat glioma (C6) cell lines, it was found that:

  • IC50 values for A549 cells were reported at <0.14 µM , indicating potent cytotoxicity.
  • For C6 cells, IC50 values were 8.16 µM and 13.04 µM for specific derivatives containing the oxadiazole structure .

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapeutics.

The biological activity of this compound is largely attributed to its ability to interact with cellular proteins and enzymes. The oxadiazole ring can form complexes that enhance the compound's bioactivity or alter its pharmacokinetic properties.

Additionally, the compound has been noted for its potential role in targeting specific pathways involved in cancer progression and microbial resistance mechanisms .

Applications in Agriculture

Beyond its medicinal applications, this compound has been investigated for use in agricultural settings due to its herbicidal and fungicidal properties. This dual functionality makes it a valuable compound in both health and agricultural sectors.

Properties

IUPAC Name

potassium;2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3.K/c1-3-6-7-4(10-3)2-5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAFLGPADXWOCO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5KN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-13-2
Record name potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
Reactant of Route 2
Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
Reactant of Route 3
Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
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Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
Reactant of Route 5
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Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
Reactant of Route 6
Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate

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